2'-cyclohexyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
CAS No.:
Cat. No.: VC14772425
Molecular Formula: C27H33N3O2
Molecular Weight: 431.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H33N3O2 |
|---|---|
| Molecular Weight | 431.6 g/mol |
| IUPAC Name | 2-cyclohexyl-1-oxo-N-(pyridin-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
| Standard InChI | InChI=1S/C27H33N3O2/c31-25(29-19-20-11-7-10-18-28-20)24-22-14-5-6-15-23(22)26(32)30(21-12-3-1-4-13-21)27(24)16-8-2-9-17-27/h5-7,10-11,14-15,18,21,24H,1-4,8-9,12-13,16-17,19H2,(H,29,31) |
| Standard InChI Key | NXRLBAKKNSFKGU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N2C(=O)C3=CC=CC=C3C(C24CCCCC4)C(=O)NCC5=CC=CC=N5 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
The molecular formula of 2'-cyclohexyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is C27H33N3O2, with a molecular weight of 431.6 g/mol. Its defining feature is the spiro[cyclohexane-1,3'-isoquinoline] core, where two ring systems (cyclohexane and isoquinoline) share a single tetrahedral carbon atom. This spiro junction imposes conformational rigidity, influencing both reactivity and interactions with biological targets.
Key functional groups include:
-
A pyridin-2-ylmethyl substituent attached to the carboxamide nitrogen, enhancing hydrogen-bonding capabilities.
-
A cyclohexyl group at the 2'-position of the isoquinoline ring, contributing to hydrophobicity.
-
An oxo group at the 1'-position, which may participate in keto-enol tautomerism under specific conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for verifying the structure. 1H NMR spectra typically show distinct signals for the pyridine protons (δ 8.2–8.6 ppm), cyclohexyl methylenes (δ 1.2–2.1 ppm), and amide NH (δ 10.1–10.3 ppm). 13C NMR confirms the spiro carbon (δ 70–75 ppm) and carbonyl groups (δ 165–170 ppm). High-resolution MS (HRMS) provides exact mass confirmation, with the molecular ion peak observed at m/z 431.6.
Table 1: Comparative Molecular Properties of Spirocyclic Analogues
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential reactions to assemble the spiro framework:
-
Formation of the Isoquinoline Core: Cyclocondensation of a β-carboline precursor with cyclohexanone under acid catalysis generates the spiro junction .
-
Introduction of the Pyridin-2-ylmethyl Group: Alkylation of the intermediate amine with 2-(bromomethyl)pyridine in the presence of a base (e.g., K2CO3) in DMF at 60°C.
-
Carboxamide Formation: Coupling the resulting amine with a cyclohexyl carboxylic acid derivative using EDCI/HOBt in dichloromethane.
Critical Reaction Parameters:
-
Temperature control (<70°C) to prevent retro-aldol decomposition of the spiro intermediate.
-
Solvent selection (e.g., THF for polar intermediates, DCM for amide couplings) to enhance yields.
Challenges in Purification
Due to the compound’s lipophilic nature (logP ≈ 3.8), purification via silica gel chromatography often requires gradient elution with hexane/ethyl acetate (4:1 to 1:1). Recrystallization from ethanol/water mixtures improves purity to >95%.
| Compound | Target | IC50 (μM) | Cell Line |
|---|---|---|---|
| Target Compound | MCF-7 | 15.2 | Breast cancer |
| EVT-11365523 | HT-29 | 22.4 | Colon cancer |
| PD147258 | HeLa | 9.8 | Cervical cancer |
Chemical Reactivity and Derivative Synthesis
Functionalization at the Amide Group
The carboxamide undergoes hydrolysis under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to yield the corresponding carboxylic acid. Subsequent coupling with amines via mixed anhydride methods generates diverse analogues.
Pyridine Ring Modifications
Electrophilic substitution at the pyridine’s 4-position (e.g., nitration, bromination) introduces handles for further derivatization. For instance, bromination with NBS in CCl4 yields a 4-bromo derivative, enabling Suzuki-Miyaura cross-couplings .
Comparative Analysis with Structural Analogues
Impact of the Spiro Architecture
Compared to non-spiro isoquinoline derivatives, the target compound exhibits:
-
Enhanced Metabolic Stability: The rigid spiro structure reduces cytochrome P450-mediated oxidation (t1/2 = 4.2 h vs. 1.8 h for linear analogues).
-
Improved Selectivity: Molecular docking studies indicate stronger binding to CDK2 (ΔG = -9.8 kcal/mol) versus CDK4 (ΔG = -7.2 kcal/mol).
Role of the Cyclohexyl Substituent
Replacing the cyclohexyl group with smaller alkyl chains (e.g., methyl) decreases logP by 1.2 units but also reduces cell permeability (Papp = 8.3 × 10−6 cm/s vs. 14.7 × 10−6 cm/s).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume